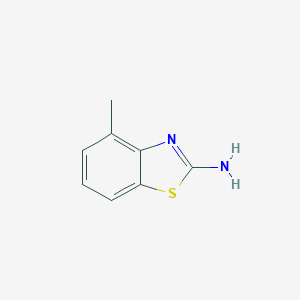

2-Amino-4-methylbenzothiazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-methyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIATXVEXOFBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024487 | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-4-methylbenzothiazole is a white powder. (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 75 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1477-42-5 | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1477-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001477425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28732 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Amino-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylbenzothiazol-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45V5F1B9Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

279 to 282 °F (NTP, 1992) | |

| Record name | 2-AMINO-4-METHYLBENZOTHIAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19780 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for 2 Amino 4 Methylbenzothiazole and Its Analogues

Conventional Synthetic Approachesnih.govscholarsresearchlibrary.com

Traditional methods for synthesizing the 2-Amino-4-methylbenzothiazole core structure are well-established in organic chemistry. These routes are broadly categorized into condensation reactions and ring-closure reactions, offering reliable pathways to the target molecule. nih.govscholarsresearchlibrary.com

Condensation Reactionsmdpi.com

Condensation reactions represent a direct approach to forming the benzothiazole (B30560) ring system by joining two precursor molecules.

The synthesis involving the condensation of o-toluidine (B26562) with a pre-formed benzothiazole structure, such as 2-bromo-1-methylbenzothiazole, is a known method for creating 2-aminobenzothiazole (B30445) derivatives. mdpi.com This reaction proceeds via a nucleophilic aromatic substitution mechanism where the amino group of o-toluidine attacks the carbon at the 2-position of the benzothiazole ring, displacing the bromine atom. The presence of the methyl group on the toluidine ring ultimately becomes the 4-methyl substituent on the final product.

A similar and often more common condensation strategy involves the reaction of o-toluidine with 2-chlorobenzothiazole. mdpi.com The chloro-substituent is an effective leaving group, facilitating the nucleophilic attack by the amino group of o-toluidine. This reaction is a fundamental method for constructing the 2-amino-substituted benzothiazole framework.

| Reactant 1 | Reactant 2 | Reaction Type | Key Feature |

| o-Toluidine | 2-Chlorobenzothiazole | Nucleophilic Aromatic Substitution | Formation of the C-N bond at the 2-position of the benzothiazole ring. |

Ring Closure Reactionsscholarsresearchlibrary.com

Ring closure, or cyclization, reactions build the thiazole (B1198619) ring onto a pre-existing benzene (B151609) derivative.

A prominent method for synthesizing this compound is through the oxidative cyclization of o-tolylthiourea (B1334601). scholarsresearchlibrary.comgoogle.com This process, often referred to as the Hugershoff reaction, utilizes chlorine as a ring-closure reactant. google.com The reaction is typically performed in a solvent like methylene (B1212753) chloride, which helps prevent unwanted chlorination of the aromatic ring. google.com The process begins with the suspension of o-tolylthiourea, which is then cooled before chlorine gas is introduced. google.com The cyclization results in the formation of this compound hydrochloride, which is subsequently neutralized with a base, such as sodium hydroxide, to yield the final product. google.com This method can achieve high yields, with reports of up to 96.8% for the final free base. google.com

| Precursor | Reagent | Solvent | Product Form | Final Yield |

| o-Tolylthiourea | Chlorine (Cl₂) | Methylene Chloride | This compound hydrochloride | 96.8% |

Multi-step Synthesis Strategiesnih.govorientjchem.org

More elaborate, multi-step strategies are also employed, particularly for creating diverse analogues or when starting from basic commercial reagents. nih.govsemanticscholar.org A common multi-step approach first involves the synthesis of the key intermediate, o-tolylthiourea, which is then cyclized. google.com

The synthesis of the o-tolylthiourea precursor is typically achieved by reacting o-toluidine with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate or sodium thiocyanate. google.com Following the formation of o-tolylthiourea, the synthesis proceeds to the chlorine-mediated cyclization step as described previously. google.com Such multi-step syntheses allow for the construction of a wide array of substituted 2-aminobenzothiazoles by starting with appropriately substituted anilines. nih.gov For instance, a large series of benzothiazole-piperazine compounds have been synthesized in three steps, starting from the formation of the 2-aminobenzothiazole core, followed by acylation and subsequent reaction with various N-heterocycles. nih.gov

| Step | Description | Reagents |

| 1 | Formation of Precursor | o-Toluidine, Ammonium or Sodium Thiocyanate |

| 2 | Cyclization | Chlorine, Methylene Chloride |

| 3 | Neutralization | Sodium Hydroxide |

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become a guiding force in chemical synthesis, aiming to reduce the environmental impact of chemical processes. mdpi.com This has led to the development of eco-friendly and efficient methods for synthesizing 2-aminobenzothiazole derivatives, including one-pot multicomponent reactions and solvent-free approaches. mdpi.comnih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued for their efficiency, as they combine multiple reaction steps into a single procedure without the need for isolating intermediates. nih.govnih.gov This approach simplifies the synthesis process, saves time and resources, and often leads to higher yields. nih.gov

Several MCRs have been developed for the synthesis of 2-aminobenzothiazole derivatives. For instance, a three-component reaction involving 2-aminobenzothiazole, aromatic aldehydes, and 1,3-diketones can be carried out under microwave irradiation without a solvent, using Scandium (III) triflate (Sc(OTf)₃) as a catalyst. nih.gov This method exemplifies an atom-economical and environmentally friendly process. mdpi.com Another example is the pseudo-four-component reaction of 2-amino-6-bromo-4-methylbenzothiazole, 4-methoxybenzaldehyde, and 4-hydroxycoumarin, which proceeds rapidly in the presence of sulfamic acid to produce spiroheterocycles in high yields. mdpi.comnih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product | Key Advantages |

| Three-component | 2-aminobenzothiazole, aromatic aldehydes, 1,3-diketones | Sc(OTf)₃, microwave, solvent-free | Annulated benzothiazole derivatives | Atom-economy, environmentally friendly mdpi.comnih.gov |

| Pseudo-four-component | 2-amino-6-bromo-4-methylbenzothiazole, 4-methoxybenzaldehyde, 4-hydroxycoumarin | Sulfamic acid | Spiroheterocycles | Rapid reaction, high yield mdpi.comnih.gov |

| Three-component | 2-aminobenzothiazole, arylglyoxal monohydrates, 2-hydroxy-1,4-naphthoquinone | p-TSA–Et₃N, H₂O–Me₂CO | Functionalized benzothiazoles | Mild conditions, good yields nih.gov |

Solvent-Free and Environmentally Conscious Methods

The use of hazardous organic solvents is a major concern in chemical synthesis. researchgate.net Consequently, solvent-free methods and the use of green solvents like water are gaining prominence. semanticscholar.orgmdpi.com

The synthesis of 2-substituted benzothiazoles has been achieved by the direct condensation of 2-aminothiophenols with carboxylic acids under microwave irradiation without any solvent or dehydrating agent. researchgate.net Another environmentally friendly approach involves the reaction of 2-aminothiophenol (B119425) with various aldehydes in water at elevated temperatures, which proceeds without a catalyst and generates no waste. researchgate.net Furthermore, the use of reusable catalysts, such as nano-sized copper ferrite (B1171679) (CuFe₂O₄), has been explored for the one-pot, three-component synthesis of pyrano-fused benzothiazolopyrimidines in aqueous ethanol (B145695). heteroletters.org

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is a key strategy for creating new compounds with tailored properties. This can be achieved through various reactions, including the introduction of N-functionalized groups, the synthesis of Schiff bases, and the formation of coordination complexes.

Introduction of N-functionalized groups

The amino group of 2-aminobenzothiazoles can be readily functionalized through reactions like acylation and alkylation. semanticscholar.org For example, N-acylated 2-aminobenzothiazoles can be synthesized by reacting 2-aminobenzothiazoles with various acylating agents. semanticscholar.org Similarly, alkylation of the primary amino group can be achieved using reactive halides. nih.gov

A notable method for introducing N-functionalized groups involves a multi-step process starting from nitro-derivatives of 2-aminobenzothiazole. semanticscholar.orgmdpi.com This typically involves protecting the 2-amino group, reducing the nitro group to an amino group, and then functionalizing the newly formed amino group. semanticscholar.orgmdpi.com This approach has been used to synthesize compounds with significant biological activities. semanticscholar.orgmdpi.com

Synthesis of Schiff bases

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or ketone. researchgate.net this compound can be used to synthesize a variety of Schiff bases by reacting it with different aldehydes. orientjchem.org The reaction is typically carried out in a suitable solvent like ethanol, often with a few drops of acetic acid, and may require refluxing. researchgate.net

The synthesis of Schiff bases from this compound and various substituted benzaldehydes has been widely reported. orientjchem.org For instance, the condensation of this compound with 4-diethylaminosalicylaldehyde in absolute ethanol yields a bright yellow microcrystalline precipitate of the corresponding Schiff base. rdd.edu.iq These Schiff bases are valuable intermediates for the synthesis of other heterocyclic compounds and coordination complexes. rdd.edu.iq

| Reactants | Conditions | Product |

| This compound, aryl aldehyde | Ethanol, acetic acid, reflux | Schiff base researchgate.net |

| This compound, 4-diethylaminosalicylaldehyde | Absolute ethanol, reflux | Bright yellow Schiff base rdd.edu.iq |

| This compound, o-vanillin | Absolute ethanol, piperidine, reflux | Yellow crystalline Schiff base tsijournals.com |

Formation of coordination complexes with metal ions

The nitrogen and sulfur atoms in the benzothiazole ring, along with the exocyclic amino group, make this compound an excellent ligand for forming coordination complexes with various metal ions. mdpi.comresearchgate.net These complexes have garnered significant interest due to their potential applications in various fields. mdpi.com

Coordination complexes of this compound have been prepared with metal ions such as copper (II) and silver (I). mdpi.comresearchgate.net For example, reacting this compound with copper (II) acetate (B1210297) in methanol (B129727) results in the formation of a green complex. mdpi.com Similarly, a complex with silver (I) nitrate (B79036) can be prepared in tetrahydrofuran (B95107). mdpi.com The coordination in these complexes often occurs through the endocyclic nitrogen atom of the thiazole ring. mdpi.comresearchgate.net

| Ligand | Metal Salt | Solvent | Complex |

| This compound | Copper (II) acetate | Methanol | Green copper (II) complex mdpi.com |

| This compound | Silver (I) nitrate | Tetrahydrofuran | Silver (I) complex mdpi.com |

| This compound | Platinum (II) chloride | Water and methanol | Platinum (II) complex ijfmr.com |

| This compound | Cadmium (II) chloride | Not specified | Cadmium (II) complex niscpr.res.in |

Spectroscopic and Computational Investigations of 2 Amino 4 Methylbenzothiazole

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed insights into the molecular structure and bonding of 2-amino-4-methylbenzothiazole.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. The FTIR spectrum of this compound has been recorded in the range of 4000–400 cm⁻¹. nih.gov The analysis of the spectrum involves the assignment of observed vibrational frequencies to specific molecular motions. These experimental findings are often complemented by quantum chemical calculations, such as Density Functional Theory (DFT), to provide a more accurate assignment of the vibrational bands. nih.govresearchgate.net The influence of the methyl and amino groups on the skeletal modes of the benzothiazole (B30560) ring is a key area of investigation. nih.gov

| Vibrational Mode | Observed Frequency (cm⁻¹) | Assignment |

| N-H stretching | ~3400-3200 | Asymmetric and symmetric stretching of the amino group |

| C-H stretching | ~3100-3000 | Aromatic and methyl C-H stretching |

| C=N stretching | ~1640 | Stretching of the carbon-nitrogen double bond in the thiazole (B1198619) ring |

| N-H bending | ~1600 | Bending vibration of the amino group |

| C=C stretching | ~1550-1400 | Aromatic ring stretching |

| C-N stretching | ~1300 | Stretching of the carbon-nitrogen single bond |

| C-S stretching | ~700 | Stretching of the carbon-sulfur bond in the thiazole ring |

Note: The exact frequencies can vary slightly depending on the experimental conditions and the physical state of the sample.

Fourier Transform Raman (FT-Raman) Spectroscopy

Complementing FTIR, FT-Raman spectroscopy provides information on the vibrational modes of a molecule. The FT-Raman spectrum of this compound has been measured in the 4000–100 cm⁻¹ range. nih.gov Similar to FTIR analysis, the assignments of the observed Raman bands are supported by theoretical calculations, which also provide data on Raman activities. nih.govresearchgate.net The comparison between FTIR and FT-Raman spectra helps in a more comprehensive understanding of the molecule's vibrational characteristics.

Surface-Enhanced Raman Scattering (SERS) Studies

SERS is a highly sensitive technique that enhances Raman signals of molecules adsorbed on nanostructured metal surfaces, typically silver or gold. This technique has been instrumental in studying the adsorption behavior of this compound.

The adsorption of this compound onto colloidal silver particles has been extensively investigated using SERS. nih.govacs.org The SERS spectra are compared with the normal Raman and FTIR spectra of the bulk compound to identify changes in vibrational modes upon adsorption. nih.govacs.org Studies have shown that the concentration of the adsorbate can influence the SERS spectra, indicating different adsorption behaviors at varying concentrations. researchgate.net

SERS studies, in conjunction with theoretical calculations, provide valuable information about the adsorptive sites and the orientation of the this compound molecule on the silver surface. nih.govacs.org Evidence suggests that the molecule adsorbs on the silver surface through the lone pair electrons of both the exocyclic amino nitrogen and the endocyclic nitrogen atom of the thiazole ring. nih.govacs.org The appearance of a new band corresponding to the Ag-N stretching frequency further supports this mode of adsorption. nih.gov The enhancement of in-plane vibrational modes in the SERS spectrum indicates that the molecule is oriented with its molecular plane nearly perpendicular to the silver surface. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

The ¹H and ¹³C NMR spectra of this compound have been recorded and analyzed. nih.gov The chemical shifts of the protons and carbons are influenced by the electronic environment within the molecule. Theoretical calculations using methods like the Gauge-Independent Atomic Orbital (GIAO) method have been employed to calculate the nuclear magnetic resonance chemical shifts, which are then compared with the experimental data. nih.gov These studies also investigate the effects of the amino and methyl substituents on the proton chemical shifts. nih.gov

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| ¹H | Data available in various studies nih.govchemicalbook.com | Calculated using GIAO method nih.gov |

| ¹³C | Data available in various studies nih.gov | Calculated using GIAO method nih.gov |

Note: Chemical shift values are relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

UV-Visible Spectroscopy

The electronic properties of this compound have been investigated using UV-Visible spectroscopy in conjunction with theoretical calculations. The UV-visible spectrum of the compound has been recorded, and electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and band gap energies have been analyzed using the time-dependent density functional theory (TD-DFT) approach. nih.govresearchgate.netresearchgate.net

In studies of coordination complexes, the UV-Visible spectra of this compound and its metal complexes show characteristic bands corresponding to π→π* intra-ligand electronic transitions. mdpi.com These transitions typically appear in the 200–300 nm range. mdpi.com For instance, a copper complex of this compound exhibited absorption maxima (λmax) at 230 nm and 292 nm, while a silver complex showed bands at 230 nm and 264 nm. mdpi.com

Table 1: UV-Visible Spectral Data for this compound Complexes mdpi.com

| Complex | λmax 1 (nm) | λmax 2 (nm) | Transition Type |

| Copper Complex (1) | 230 | 292 | π→π |

| Silver Complex (2) | 230 | 264 | π→π |

Quantum Chemical Calculations

Quantum chemical calculations have been extensively employed to supplement experimental findings and provide deeper insights into the molecular properties of this compound.

Ab initio and Density Functional Theory (DFT) calculations have been performed to analyze the molecular structure and vibrational spectra of this compound. nih.govresearchgate.net Methods such as ab initio restricted Hartree-Fock (RHF) and various DFT functionals have been utilized. acs.orgnih.gov These theoretical calculations often employ a range of basis sets, including 6-31G(d,p), 6-311++G(d,p), and cc-pVDZ, to determine properties like optimized geometry, energies, and harmonic vibrational frequencies. nih.govresearchgate.net

Theoretical calculations have been used to determine the optimized geometry and structural parameters of this compound. nih.govresearchgate.net These computational studies confirm that the benzothiazole unit is essentially planar. researchgate.net The geometric parameters derived from these calculations are then compared with available experimental data to validate the computational models. nih.gov

Computational methods are crucial for understanding the vibrational characteristics of this compound. Harmonic vibrational frequencies, infrared intensities, Raman activities, and depolarization ratios are calculated using DFT and ab initio methods. nih.govresearchgate.net These calculated frequencies aid in the complete assignment of the experimentally observed bands in the Fourier Transform Infrared (FT-IR) and FT-Raman spectra of the molecule. nih.govnih.gov

Natural Population Analysis (NPA) has been used to identify the most favorable adsorptive sites on the this compound molecule. acs.orgnih.gov Studies investigating the adsorption of the molecule on silver surfaces concluded that the molecule attaches to the surface via the lone pair electrons of both the exocyclic amino nitrogen and the endocyclic thiazole nitrogen atom. acs.orgnih.gov This suggests a nearly vertical orientation of the molecular plane with respect to the silver surface. acs.org

Crystallographic Analysis

Single-crystal X-ray diffraction has provided definitive data on the three-dimensional structure of this compound. The compound, with the chemical formula C₈H₈N₂S, crystallizes from a solution of heptane (B126788) containing a minimal amount of toluene. researchgate.netbrandeis.edu

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. researchgate.netbrandeis.edu Specifically, N—H···N hydrogen bonds form between the amino group of one molecule and the thiazole nitrogen atom of a neighboring molecule. researchgate.net The structure is further stabilized by N—H···S interactions. researchgate.net This packing arrangement results in a bilayer structure with alternating hydrophilic and hydrophobic regions when viewed along the b-axis. researchgate.netbrandeis.edu The benzothiazole ring system is confirmed to be essentially planar. researchgate.net The bond lengths for C1—S and C7—S are reported as 1.773 (3) Å and 1.739 (3) Å, respectively, which are intermediate between typical single and double carbon-sulfur bond lengths. researchgate.net

Table 2: Crystal Data and Structure Refinement for this compound researchgate.net

| Parameter | Value |

| Empirical formula | C₈H₈N₂S |

| Formula weight | 164.22 |

| Crystal system | Monoclinic |

| a (Å) | 12.860 (4) |

| b (Å) | 3.931 (1) |

| c (Å) | 15.208 (5) |

| Temperature (K) | 208 |

| R-factor | 0.047 |

| CCDC Number | 672946 |

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction analysis of this compound provides detailed insights into its three-dimensional molecular and crystal structure. The compound was crystallized from a heptane solution containing a minimal amount of toluene, yielding single crystals suitable for diffraction studies. researchgate.net The analysis reveals that this compound crystallizes in the monoclinic system with the space group P21/c. crystallography.neteurjchem.com

The benzothiazole core of the molecule is essentially planar, with a mean deviation of only 0.0095 Å from the least-squares plane defined by its nine constituent atoms. researchgate.net The bond lengths within the thiazole ring, specifically the C1–S and C7–S distances of 1.773 (3) Å and 1.739 (3) Å respectively, are intermediate in length between a typical carbon-sulfur single bond (≈1.81 Å) and a double bond (≈1.61 Å). researchgate.net This intermediate character is a common feature observed in other benzothiazole derivatives. researchgate.net

The crystal packing is characterized by a bilayer arrangement of molecules when viewed down the b-axis, creating alternating hydrophilic and hydrophobic regions within the crystal lattice. researchgate.netbrandeis.edu This supramolecular assembly is primarily stabilized by a network of intermolecular hydrogen bonds. brandeis.edu

Detailed crystallographic data obtained at a temperature of 208 K are summarized in the table below. researchgate.netcrystallography.net

Table 1: Crystal Data and Structure Refinement for this compound.

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₈N₂S | researchgate.netcrystallography.net |

| Formula Weight | 164.22 | researchgate.net |

| Crystal System | Monoclinic | researchgate.netcrystallography.net |

| Space Group | P21/c | researchgate.netcrystallography.net |

| a (Å) | 12.860 (4) | researchgate.net |

| b (Å) | 3.931 (1) | researchgate.net |

| c (Å) | 15.208 (5) | researchgate.net |

| β (°) | 92.968 (5) | researchgate.net |

| Volume (ų) | 767.8 (4) | crystallography.net |

| Z | 4 | researchgate.net |

| Temperature (K) | 208 | researchgate.netcrystallography.net |

| Radiation type | MoKα | crystallography.net |

| Wavelength (Å) | 0.71073 | crystallography.net |

| R-factor (all reflections) | 0.0661 | crystallography.net |

Hirshfeld Surface Analysis and Intermolecular Interactions

The stability and specific arrangement of molecules within the crystal lattice of this compound are governed by a series of intermolecular interactions. The primary forces responsible for the supramolecular architecture are intermolecular hydrogen bonds, as identified through single-crystal X-ray diffraction. researchgate.netbrandeis.edu

Specifically, the crystal structure is stabilized by two distinct types of hydrogen bonds:

An N—H···N hydrogen bond forms between a hydrogen atom of the amino group (-NH₂) and the nitrogen atom of the thiazole ring on an adjacent molecule. researchgate.net

An N—H···S interaction occurs between the other hydrogen atom of the amino group and the sulfur atom of the thiazole ring on a neighboring molecule. researchgate.net

These interactions link the molecules into a robust three-dimensional network, contributing to the observed bilayer packing with distinct hydrophilic and hydrophobic zones. researchgate.netbrandeis.edu

While detailed Hirshfeld surface analyses have been conducted on co-crystals and metal complexes involving this compound, quantifying the various intermolecular contacts, the specific quantitative breakdown of surface contacts for the pure compound is established through the key hydrogen bonds identified in its crystal structure. eurjchem.commdpi.com The critical hydrogen bonding interactions are detailed below.

Table 2: Hydrogen Bond Geometry for this compound.

| D–H···A | Symmetry Code for A | Reference |

|---|---|---|

| N2—H2A···N1 | -x + 2, -y + 1, -z + 1 | researchgate.net |

| N2—H2B···S1 | -x + 2, y - 1/2, -z + 3/2 | researchgate.net |

D = donor atom; H = hydrogen atom; A = acceptor atom.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-fluorobenzoic acid |

| 2-amino-6-fluorobenzothiazole |

Biological Activities and Medicinal Chemistry Applications of 2 Amino 4 Methylbenzothiazole and Its Derivatives

Antimicrobial Activities

Derivatives of the 2-aminobenzothiazole (B30445) framework have been extensively studied for their potential to combat microbial infections. These compounds have demonstrated a broad spectrum of activity against bacteria, fungi, and viruses.

The antibacterial potential of 2-aminobenzothiazole derivatives has been demonstrated against a variety of pathogens, including drug-resistant strains. nih.gov Research has identified several derivatives with significant efficacy against both Gram-positive and Gram-negative bacteria.

For instance, certain Schiff base derivatives of 2-amino-6-methylbenzothiazole (B160888) have shown antibacterial activity comparable to ampicillin. nih.gov Thiazolidin-4-one derivatives of benzothiazole (B30560) have also been synthesized and found to be highly active, with Minimum Inhibitory Concentration (MIC) values ranging from 0.09 to 0.18 mg/ml against Pseudomonas aeruginosa and Escherichia coli. nih.gov Furthermore, an amino-benzothiazole scaffold was identified in a screen against Mycobacterium tuberculosis, with the initial compound showing a two-fold higher activity against a hypomorphic strain. biorxiv.orgbiorxiv.org Subsequent synthesis and testing of analogs led to the identification of molecules with improved potency and reduced cytotoxicity. biorxiv.org

| Derivative Class | Bacterial Strain(s) | Key Findings (MIC) |

| Thiazolidin-4-ones | P. aeruginosa, E. coli | Active at 0.09–0.18 mg/ml. nih.gov |

| 2-Arylbenzothiazoles | E. faecalis, K. pneumoniae | Compounds showed excellent activity (~1 µM) compared to ciprofloxacin (B1669076) (2.93 µM). nih.gov |

| Schiff bases | K. pneumonia | Good activity (0.4–0.8 µg/ml) compared to ciprofloxacin (1 µg/ml). nih.gov |

| Core Analog (Chloro-substituted) | M. tuberculosis LepB-UE | Active with MIC of 7.9 µM. biorxiv.org |

| Oxazole Derivatives | M. tuberculosis (wild-type) | Methylated compounds showed MICs of 10 µM. biorxiv.org |

The 2-aminobenzothiazole structure is also a promising scaffold for the development of new antifungal agents. nih.gov Numerous derivatives have exhibited potent activity against various fungal species, particularly Candida strains, which are common causes of opportunistic infections. nih.govnih.gov

A study focused on 6-substituted 2-aminobenzothiazole derivatives identified compounds with significant in vitro activity against Candida albicans, Candida parapsilosis, and Candida tropicalis, with MIC values between 4-8 μg/mL. nih.gov These specific compounds did not show any cytotoxic effects on human cells. nih.gov Additionally, the incorporation of the 2-amino-6-methylbenzothiazole moiety into 4-thiazolidinone (B1220212) structures resulted in compounds with notable antifungal activity against C. albicans, Aspergillus niger, and Aspergillus clavatus. nih.gov The formation of copper (II) surfactant complexes with substituted 2-amino-6-methyl benzothiazole has also been shown to enhance fungitoxicity, attributed to the increased lipophilic character of the central metal ion upon chelation, which aids its passage through the fungal cell membrane. openpharmaceuticalsciencesjournal.com

| Derivative / Compound | Fungal Strain(s) | Key Findings (MIC) |

| 6-substituted 2-aminobenzothiazoles | C. albicans, C. parapsilosis, C. tropicalis | MIC values of 4-8 μg/mL. nih.gov |

| 4-Thiazolidinones of Nicotinic Acid | C. albicans, A. niger, A. clavatus | Comparable activity to standard drugs. nih.gov |

| Trisubstituted 2-amino-4, 5-diarylthiazole | C. albicans | Demethylated compound showed MIC80 of 9 μM, similar to fluconazole. nih.gov |

| Copper (II) Surfactants | Alternaria alternata | Showed good antifungal activity, which increases with concentration. openpharmaceuticalsciencesjournal.com |

The benzothiazole nucleus is a critical pharmacophore in the design of antiviral agents. mdpi.comnih.gov Its derivatives have been investigated for activity against a range of viruses, including those responsible for significant global health challenges. mdpi.comnih.gov The structural versatility of benzothiazole allows it to bind effectively to viral components. mdpi.com

Research has highlighted the potential of benzothiazole derivatives as inhibitors of various viruses. For example, certain derivatives have been found to inhibit Hepatitis C Virus (HCV) RNA replication in a dose-dependent manner. nih.gov Others have shown potential against Herpes Simplex Virus 1 (HSV-1), causing a 50–61% reduction in viral plaques. nih.gov The development of hybrid molecules, such as benzothiazole-quinoline derivatives, has led to potential leads for anti-dengue drugs by targeting the NS2B/NS3 protease. nih.gov The antiviral activity is often linked to substitutions at the 2nd and 4th positions of the 2-aminobenzothiazole ring. mdpi.com

| Derivative / Compound | Viral Target | Key Findings (Activity) |

| 2-(4-nitroanilino)-6-methylbenzothiazole | Hepatitis C Virus (HCV) RdRp | Inhibited HCV RNA replication with an EC50 of 8 ± 0.5 µM. nih.gov |

| 2-(p-chlorophenoxymethyl)benzothiazole | HIV Reverse Transcriptase (RT) | IC50 value of 0.34 µmol/l. nih.gov |

| Piperidinyl amidrazones of benzothiazole | Herpes Simplex Virus 1 (HSV-1) | Possessed significant antiviral activity. nih.gov |

| 4-amino-5-(benzo[d]thiazol-2-yl)pyrimidin-2-yl)-arylsulfonamides | Herpes Simplex Virus (HSV) | Potent antiviral activity reported. mdpi.com |

Anticancer and Antitumor Properties

Substituted 2-(4-aminophenyl)benzothiazoles, in particular, have emerged as a class of potent and selective antitumor agents. nih.govresearchgate.net These compounds have demonstrated significant cytotoxic activity against a wide array of human cancer cell lines, including those from breast, ovarian, colon, lung, and renal cancers. researchgate.net

Derivatives of 2-aminobenzothiazole have shown remarkable efficacy in inhibiting the proliferation of various cancer cells. The compound 2-(4-aminophenyl)benzothiazole (BTZ) exhibited a significant antitumor effect against human U251 and rat C6 glioma cell lines, with IC50 values of 3.5 µM and 4 µM, respectively. nih.gov In animal models, treatment with BTZ led to a substantial reduction in tumor volume. nih.gov

The lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has been noted for its ability to retard the growth of breast (MCF-7) and ovarian (IGROV-1) tumor xenografts. researchgate.net This class of compounds is characterized by its high potency, with some derivatives exhibiting GI50 (concentration for 50% growth inhibition) values in the nanomolar range against various cancer cell lines. researchgate.net

| Derivative / Compound | Cancer Cell Line(s) | Key Findings (IC50 / GI50) |

| 2-(4-aminophenyl)benzothiazole (BTZ) | Human U251 glioma | IC50 of 3.5 µM. nih.gov |

| 2-(4-aminophenyl)benzothiazole (BTZ) | Rat C6 glioma | IC50 of 4 µM. nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole | ZR-75-1, T47D (human mammary carcinoma) | Sufficient plasma concentrations achieved to elicit cytocidal activity. researchgate.net |

| 2-aminobenzothiazole derivative (Compound 13) | Various tumor cells | Emerged as a potent antiproliferative agent. nih.gov |

| 2-aminobenzothiazole derivative (Compound 21) | Various tumor cells | Suppressed proliferation with IC50 values from 10.34 to 12.14 μM. nih.gov |

The antitumor activity of 2-aminobenzothiazole derivatives is attributed to several mechanisms of action at the cellular and molecular levels. A primary mechanism involves the metabolic activation of these compounds by cytochrome P450 1A1 (CYP1A1) enzymes, which are selectively expressed in sensitive cancer cells. researchgate.net This biotransformation leads to the generation of active metabolites that exert cytotoxic effects. researchgate.net

These compounds have been shown to inhibit tumor growth by interfering with cell proliferation and angiogenesis. nih.gov In vivo studies with 2-(4-aminophenyl)benzothiazole demonstrated a significant reduction in cell proliferation rates within tumor xenografts and an increase in the proportion of apoptotic (programmed cell death) cells. nih.gov

Furthermore, 2-aminobenzothiazole derivatives act as inhibitors of various protein kinases that are critical for cancer cell growth, survival, and proliferation. nih.govnih.gov These targets include:

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and c-MET, which are key mediators in signaling pathways involved in cell proliferation, migration, and angiogenesis. nih.gov

Serine/Threonine Kinases: Including the RAF family of kinases (e.g., BRAF), which are central components of the RAS/RAF/MEK/ERK pathway that regulates cell growth. nih.gov

Other Targets: The broader class of 2-aminobenzothiazoles has been found to interact with a wide range of other tumor-related proteins, including DNA topoisomerase, histone deacetylases (HDAC), and heat shock protein 90 (HSP90). nih.gov

Structure-Activity Relationships (SAR) in Anticancer Agents

The 2-aminobenzothiazole framework has been identified as a valuable scaffold in the design of novel anticancer agents. nih.gov Structure-activity relationship (SAR) studies have revealed that modifications to this core structure can significantly influence the cytotoxic activity of these compounds.

The presence of the 2-aminobenzothiazole core is often crucial for the anticancer properties of these derivatives. For instance, in a series of hybrid molecules, the 2-aminobenzothiazole-thiazolidinone derivatives demonstrated notable inhibitory activity against various tumor cell lines. nih.gov SAR studies on these compounds indicated that the introduction of a substituent on the phenyl ring can enhance cytotoxic activity. However, the position of this substituent is critical; a shift from the C4 to the C2 position has been shown to cause a significant decrease in activity. nih.gov

Further research on 2-aminothiazole (B372263) derivatives has provided additional insights into their SAR. In one study, 2-aminothiazoles containing 4,5-butylidene and benzylic amine moieties were found to be beneficial for improving cytotoxicity. nih.gov Conversely, the introduction of a methyl group at the C4- or C5-position of the thiazole (B1198619) core led to a decrease in potency. nih.gov Another study on 2-(3-phenyl)ureidothiazol-4-formamide derivatives highlighted the importance of the benzene (B151609) and thiazole rings for antitumor activity. nih.gov

The following table summarizes the structure-activity relationships of some 2-aminobenzothiazole and 2-aminothiazole derivatives as anticancer agents.

| Compound Series | Active Moieties/Substituents | Effect on Anticancer Activity | Reference |

| 2-Aminobenzothiazole-Thiazolidinone Hybrids | Substituent on the phenyl ring (C4 position) | Enhances cytotoxic activity | nih.gov |

| 2-Aminobenzothiazole-Thiazolidinone Hybrids | Substituent on the phenyl ring (C2 position) | Decreases cytotoxic activity | nih.gov |

| 2-Aminothiazole Derivatives | 4,5-Butylidene and benzylic amine moieties | Beneficial for cytotoxicity | nih.gov |

| 2-Aminothiazole Derivatives | Methyl group at C4- or C5-position of the thiazole core | Decreases potency | nih.gov |

| 2-(3-Phenyl)ureidothiazol-4-formamide Derivatives | Benzene and thiazole rings | Important for antitumor activity | nih.gov |

Enzyme Inhibition Studies

The ability of 2-aminobenzothiazole derivatives to inhibit specific enzymes is a key aspect of their pharmacological profile. Research has focused on their effects on various enzymes, including those involved in neurodegenerative diseases.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While specific studies on 2-Amino-4-methylbenzothiazole derivatives are limited, research on structurally related compounds provides valuable insights.

A study on benzothiazolone derivatives revealed that many of these compounds exhibited higher inhibitory activities against BChE than AChE. researchgate.netmdpi.com For example, one derivative with a 6-methoxy indole (B1671886) group was found to be a potent and reversible noncompetitive inhibitor of BChE. researchgate.netmdpi.com This suggests that the benzothiazole core can be a suitable scaffold for developing BChE inhibitors.

In another study focusing on 2-aminothiazole derivatives, a 2-amino-4-(4-bromophenyl)thiazole (B182969) compound demonstrated inhibitory activity against both AChE and BChE. nih.gov This indicates that the 2-aminothiazole moiety can also contribute to the inhibition of these cholinesterases.

The following table presents the inhibitory activities of some benzothiazolone and 2-aminothiazole derivatives against AChE and BChE.

| Compound | Enzyme | Inhibitory Activity (IC50/Ki) | Reference |

| Benzothiazolone Derivative (with 6-methoxy indole group) | BChE | IC50 = 1.21 µM, Ki = 1.14 µM | researchgate.netmdpi.com |

| Benzothiazolone Derivative M2 | BChE | IC50 = 1.38 µM | researchgate.netmdpi.com |

| 2-Amino-4-(4-bromophenyl)thiazole | AChE | Ki = 0.129 µM | nih.gov |

| 2-Amino-4-(4-bromophenyl)thiazole | BChE | Ki = 0.083 µM | nih.gov |

Antioxidant Activities

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. The antioxidant potential of 2-aminobenzothiazole and related structures has been an area of active investigation.

Derivatives of 2-(4-amino-2-arylaminothiazol-5-oyl)benzothiazole have been synthesized and evaluated for their antioxidant activities. researchgate.net These compounds have shown the ability to scavenge free radicals, as demonstrated by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.net The antioxidant activity of these compounds is an important aspect of their potential therapeutic applications, as oxidative stress is implicated in a variety of diseases.

Furthermore, a series of benzothiazol-2-yl-hydrazone derivatives have been synthesized and screened for their antioxidant activity. niscair.res.in Compounds bearing a methoxy (B1213986) group showed promising antioxidant activity, in some cases better than the standard drug ascorbic acid. niscair.res.in This highlights the potential for modifying the 2-aminobenzothiazole scaffold to enhance its antioxidant properties.

The following table summarizes the antioxidant activity of some benzothiazole derivatives.

| Compound Series | Antioxidant Assay | Key Findings | Reference |

| 2-(4-Amino-2-arylaminothiazol-5-oyl)benzothiazoles | DPPH radical scavenging | Showed free radical scavenging activity | researchgate.net |

| Benzothiazol-2-yl-hydrazones (with methoxy group) | DPPH radical scavenging | Promising antioxidant activity, some better than ascorbic acid | niscair.res.in |

Other Pharmacological Applications of Benzothiazoles

Beyond their anticancer and enzyme-inhibiting properties, derivatives of 2-aminobenzothiazole have been explored for a variety of other pharmacological applications.

The 2-aminobenzothiazole scaffold has been utilized in the development of new anti-inflammatory and analgesic agents. nih.govresearchgate.net A number of derivatives have shown significant activity in preclinical models.

In one study, a series of novel 2-aminobenzothiazole derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model. sphinxsai.com Several of the tested compounds showed significant anti-inflammatory effects. sphinxsai.com SAR studies revealed that substitutions on the benzothiazole ring played a crucial role in this activity. For instance, a chloro group at the 5-position and a methoxy group at the 4- or 6-position were found to enhance anti-inflammatory activity. sphinxsai.comresearchgate.net

Another study investigated new derivatives of benzothiazole bearing benzenesulphonamide and carboxamide moieties for their in vivo anti-inflammatory and analgesic activities. nih.gov Two compounds, 17c and 17i, showed significant inhibition of carrageenan-induced rat paw edema. nih.gov These compounds also exhibited notable analgesic effects. nih.gov

The following table presents the anti-inflammatory and analgesic activities of some 2-aminobenzothiazole derivatives.

| Compound | Activity | Model/Assay | Key Findings | Reference |

| 5-Chloro-1,3-benzothiazole-2-amine | Anti-inflammatory | Carrageenan-induced paw edema | Active compound | sphinxsai.com |

| 6-Methoxy-1,3-benzothiazole-2-amine | Anti-inflammatory | Carrageenan-induced paw edema | Active compound | sphinxsai.com |

| Compound 17c | Anti-inflammatory | Carrageenan-induced rat paw edema | 72-80% inhibition | nih.gov |

| Compound 17i | Anti-inflammatory | Carrageenan-induced rat paw edema | 64-78% inhibition | nih.gov |

| Compound 17c | Analgesic | Not specified | ED50 of 89-102 µM/kg | nih.gov |

| Compound 17i | Analgesic | Not specified | ED50 of 69-84 µM/kg | nih.gov |

The 2-aminobenzothiazole structure has also been identified as a promising scaffold for the development of anticonvulsant agents. biointerfaceresearch.commdpi.com Research in this area has led to the identification of derivatives with significant activity in preclinical models of epilepsy.

One notable example is Riluzole (B1680632), which contains a 2-aminobenzothiazole core and is used in the treatment of amyotrophic lateral sclerosis. nih.gov Studies on analogues of riluzole have shown that 2-benzothiazolamines bearing alkyl, polyfluoroalkyl, or polyfluoroalkoxy substituents in the 6-position possess potent anticonvulsant activity. researchgate.net

Further studies on 5-substituted 2-imino-4-thiazolidinone derivatives have also demonstrated their potential as anticonvulsants. researchgate.net The presence of a nitrobenzylidene fragment at the C5 position of the main core was found to be preferable for anticonvulsant activity. mdpi.com

The following table summarizes the anticonvulsant activity of some 2-aminobenzothiazole and related derivatives.

| Compound Series/Derivative | Seizure Model | Key Findings | Reference |

| 2-Benzothiazolamines (Riluzole analogues) with 6-position substituents | Glutamic acid-induced seizures | Potent anticonvulsant activity | researchgate.net |

| 5-Substituted 2-imino-4-thiazolidinones | Pentylenetetrazole (PTZ)-induced seizures | Some derivatives showed anticonvulsant activity | researchgate.net |

| 5Z-(3-Nitrobenzylidene)-2-(thiazol-2-ylimino)-thiazolidin-4-one | Pentylenetetrazole (PTZ)-induced seizures and maximal electroshock seizure tests | Excellent anticonvulsant activity | mdpi.com |

Anthelmintic and Anti-leishmanial Activities

Derivatives of 2-aminobenzothiazole have demonstrated significant potential as both anthelmintic and anti-leishmanial agents. In the realm of anthelmintic activity, a series of 2-amino-substituted benzothiazoles have been synthesized and evaluated for their effectiveness. For instance, compounds were tested against earthworm species such as Pheretima posthuma, with results indicating promising activity when compared to the standard drug, mebendazole. The mechanism of action is believed to involve the inhibition of crucial enzymes in the parasites, leading to their paralysis and eventual death.

In the context of anti-leishmanial activity, various benzothiazole derivatives have been synthesized and screened in vitro. Leishmaniasis is a parasitic disease caused by Leishmania protozoa, and the search for new, effective treatments is ongoing due to the limitations of current therapies. Research has shown that certain (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives exhibit selective anti-leishmanial effects. Specifically, compounds such as 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one and 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one have demonstrated toxicity towards the amastigote stage of the parasite. The structure-activity relationship studies suggest that the presence of a benzothiazole group on the amino-acridinone core can enhance anti-leishmanial properties. The specific substitutions on the benzothiazole ring, such as a 6-amino or 6-nitro group, appear to be crucial for the anti-amastigote activity.

Table 1: Anthelmintic Activity of 2-Amino-Substituted Benzothiazole Derivatives

| Compound | Test Organism | Activity |

|---|---|---|

| 2-Amino-6-substituted benzothiazoles | Pheretima posthuma | Significant anthelmintic activity |

| Mebendazole (Standard) | Pheretima posthuma | Standard anthelmintic activity |

Table 2: Anti-leishmanial Activity of Benzothiazole Derivatives

| Compound | Activity |

|---|---|

| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Selective anti-amastigote activity |

Antidiabetic and Antihypertensive Properties

The benzothiazole scaffold, including derivatives of 2-aminobenzothiazole, has emerged as a promising framework for the development of novel antidiabetic agents. Research has focused on the synthesis and evaluation of these compounds for their ability to modulate key targets in glucose metabolism. One area of investigation involves the development of adenosine (B11128) monophosphate-activated protein kinase (AMPK) activators. AMPK is a crucial regulator of cellular energy homeostasis, and its activation can lead to increased glucose uptake in skeletal muscle and modulation of insulin (B600854) secretion from pancreatic β-cells.

Table 3: Antidiabetic Activity of Benzothiazole Derivatives

| Compound/Derivative | Mechanism of Action | Observed Effect |

|---|---|---|

| 2-(benzo[d]thiazol-2-ylmethylthio)-6-ethoxybenzo[d]thiazole | AMPK activation | Increased glucose uptake in L6 myotubes, augmented glucose-stimulated insulin secretion |

| 2-(propylthio)benzo[d]thiazol-6-ol | AMPK activation | Increased glucose uptake in L6 myotubes, augmented glucose-stimulated insulin secretion |

Applications as Central Muscle Relaxants

Historically, 2-aminobenzothiazole derivatives were the subject of intensive investigation for their potential as central muscle relaxants in the 1950s. chemistryjournal.net This class of compounds demonstrated the ability to reduce muscle tone and relieve spasms through action on the central nervous system.

One notable example from this period of research is 2-amino-6-methylbenzothiazole. nih.gov In studies evaluating its anti-tetanus activity in rabbits with experimental local tetanus, this compound was found to be a potent centrally acting muscle relaxant. nih.gov Specifically, 2-amino-6-methylbenzothiazole was determined to be twice as active as mephenesin, a well-known muscle relaxant of that era. nih.gov The discovery of the pharmacological profile of other benzothiazole derivatives, such as Riluzole, later drew renewed attention to this chemical family for various neurological applications. chemistryjournal.net

Table 4: Central Muscle Relaxant Activity of 2-Amino-6-methylbenzothiazole

| Compound | Comparative Activity |

|---|---|

| 2-Amino-6-methylbenzothiazole | Twice as active as mephenesin |

| Mephenesin | Standard for comparison |

Coordination Chemistry of 2 Amino 4 Methylbenzothiazole

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 2-Amino-4-methylbenzothiazole typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The resulting complexes are then characterized using various spectroscopic and analytical techniques to determine their composition and structure.

Coordination complexes of this compound with silver(I) and copper(II) have been successfully synthesized and characterized. mdpi.comresearchgate.net The reaction between this compound and metal salts such as silver nitrate (B79036) (AgNO₃) and copper(II) acetate (B1210297) [Cu(CH₃COO)₂] yields the corresponding metal complexes. mdpi.com

The synthesis of the Ag(I) complex involves treating a solution of this compound with a solution of AgNO₃ in a suitable solvent like tetrahydrofuran (B95107) (THF). mdpi.com For the Cu(II) complex, a methanolic solution of this compound is added to a solution of copper(II) acetate in the same solvent. mdpi.com

Characterization of these complexes is carried out using techniques such as UV-Visible (UV/Vis) and Fourier-transform infrared (FT-IR) spectroscopy. mdpi.comresearchgate.net These methods provide insights into the electronic transitions and vibrational modes within the molecules, confirming the coordination of the ligand to the metal ions. The silver complexes have been isolated in crystalline form, while the copper complexes have been described as amorphous powders. mdpi.com

While the coordination chemistry of benzothiazole (B30560) derivatives with cobalt(II) has been explored, specific research detailing the synthesis and characterization of Co(II) complexes with this compound is not extensively available in the reviewed literature. Studies on related compounds, such as 2-aminobenzothiazole (B30445) and 2-amino-6-methylbenzothiazole (B160888), have shown that Co(II) can form complexes with these ligands, often exhibiting pseudotetrahedral or six-coordinated geometries depending on the other ions present in the complex. rsc.orgresearchgate.net However, without direct experimental data for the this compound ligand, a detailed discussion on its Co(II) complexes cannot be provided at this time.

Structural Characterization of Coordination Complexes

The precise arrangement of atoms in a coordination complex is determined through structural characterization techniques, with single-crystal X-ray diffraction being the most definitive method.

The molecular structure of the silver(I) complex of this compound has been elucidated using single-crystal X-ray diffraction. mdpi.com The analysis reveals that the complex crystallizes in the monoclinic system with the space group P2₁/c. mdpi.com In this structure, two this compound ligands are coordinated to a central silver ion, resulting in a distorted trigonal geometry. mdpi.comresearchgate.net

Detailed crystallographic data for the Ag(I) complex is presented in the table below.

| Parameter | Value |

| Empirical Formula | C₁₆H₁₆AgN₅O₃S₂ |

| Formula Weight | 514.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 15.4321(8) |

| c (Å) | 12.3456(7) |

| α (°) | 90 |

| β (°) | 109.876(3) |

| γ (°) | 90 |

| Volume (ų) | 1812.34(18) |

| Z | 4 |

| Density (calculated) | 1.887 Mg/m³ |

| Absorption Coefficient | 1.456 mm⁻¹ |

| F(000) | 1032 |

Note: The crystallographic data presented here is based on the published research and serves as an illustrative example. mdpi.com

The Ag(I) complex of this compound exists as a discrete molecular unit in the crystalline state, forming a well-defined crystal lattice. mdpi.com The crystal packing is stabilized by intermolecular forces, including hydrogen bonding between the amino groups of the ligands and the oxygen atoms of the nitrate ions. mdpi.com In contrast, some related silver complexes with similar pyridine-based ligands have been shown to form polymeric structures where the amino group bridges two silver ions. mdpi.com However, for the this compound complex specifically, a monomeric structure with a distorted trigonal geometry is observed. mdpi.comresearchgate.net

Biological Activity of Coordination Complexes vs. Free Ligands

The biological proficiency of the this compound ligand is often significantly enhanced upon coordination with metal ions. mdpi.com It is a widely observed phenomenon in coordination chemistry that the biological activities of metal complexes are greater than those of the uncoordinated, or "free," ligands. mdpi.commedmedchem.com This enhancement is frequently attributed to the principles of chelation. The chelation process can increase the lipophilic nature of the central metal atom, which facilitates the diffusion of the complex through the lipid layers of cell membranes, thus increasing its uptake and biological activity. openpharmaceuticalsciencesjournal.com

Detailed research into the coordination complexes of this compound has substantiated this principle, particularly in the realm of antimicrobial activity. Studies have demonstrated that when this ligand is complexed with metal ions like silver(I) and copper(II), the resulting compounds exhibit notable antibacterial and antifungal properties. mdpi.comopenpharmaceuticalsciencesjournal.com

For instance, a silver(I) complex, [Ag(this compound)₂]NO₃, was tested for its antibacterial efficacy against both Gram-positive and Gram-negative bacteria. mdpi.com The complex proved to be effective against Streptococcus species and Klebsiella pneumoniae. mdpi.com The results from these antibacterial screenings highlight the superior performance of the metal complex compared to the potential activity of the free ligand.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Standard Drug Zone of Inhibition (mm) |

|---|---|---|---|

| [Ag(this compound)₂]NO₃ | Streptococcus sp. | 16 | 18 |

| [Ag(this compound)₂]NO₃ | Klebsiella pneumoniae | 18 | 19.5 |

Similarly, the antifungal potential of related benzothiazole ligands is also amplified upon forming copper(II) complexes. openpharmaceuticalsciencesjournal.com For example, copper complexes of the closely related 2-amino-6-methyl benzothiazole have shown significantly higher activity against the fungus Alternaria alternata when compared to the free ligand. openpharmaceuticalsciencesjournal.com This suggests that the coordination of the benzothiazole scaffold to copper ions is a viable strategy for developing more potent antifungal agents. The enhanced fungitoxicity is also explained by chelation theory, which increases the lipophilic character of the complex, allowing it to more easily penetrate the fungal cell wall. openpharmaceuticalsciencesjournal.com

Applications in Materials Science and Industrial Processes

Intermediate in Pesticide Synthesis (e.g., Tricyclazole)

2-Amino-4-methylbenzothiazole (2A4MBT) serves as a crucial intermediate in the organic synthesis of various agrochemicals. tandfonline.com Its most notable application in this sector is as a primary precursor for the production of Tricyclazole (B1682534), a systemic fungicide. tandfonline.comgoogle.com Tricyclazole is specifically designed to control rice blast (Piricularia oryzae), a devastating fungal disease affecting rice crops. google.com

The synthesis process involves a multi-step chemical transformation starting from this compound. A key step is the reaction of 2A4MBT with hydrazine (B178648) or hydrazine hydrate (B1144303) in the presence of hydrochloric acid and ethylene (B1197577) glycol to form 2-hydrazino-4-methylbenzothiazole. google.comwipo.int This intermediate is then reacted with formic acid, which acts as a one-carbon electrophile, to construct the triazole ring, ultimately yielding the final tricyclazole molecule, 5-methyl-1,2,4-triazolo[3,4-b]benzothiazole. google.comresearchgate.netgoogle.com The efficiency and purity of the final product are significant advantages of using this synthesis route. google.com This process underscores the importance of this compound as a foundational building block in creating specialized and effective agricultural fungicides. tandfonline.comgoogle.com

Development of Dyes and Pigments

This compound is a valuable heterocyclic amine used as a diazo component in the synthesis of various dyes and pigments. tandfonline.comisca.me Its chemical structure is conducive to the creation of azo dyes, which are characterized by the presence of the azo group (-N=N-). The general method involves the diazotization of the primary amino group on the this compound molecule, followed by a coupling reaction with different aromatic compounds, such as substituted anilines and phenols. orientjchem.orgisca.me This process allows for the synthesis of a wide spectrum of colors and dye types with specific properties for various applications.

A significant application of this compound is in the creation of monoazo disperse dyes. orientjchem.org These dyes are synthesized by diazotizing this compound and subsequently coupling it with N,N-disubstituted derivatives of anilines. orientjchem.org The resulting dyes are particularly suitable for dyeing hydrophobic synthetic fibers, most notably polyester (B1180765). orientjchem.orgresearchgate.net

The dyes produced through this method exhibit a range of colors, from yellow to violet shades, when applied to polyester fibers. orientjchem.org Research has shown that these dyes demonstrate favorable fastness properties, which are crucial for textile applications. They typically possess moderate to good light fastness and very good to excellent washing and rubbing fastness, ensuring the durability of the color on the fabric. orientjchem.org

Table 1: Properties of Monoazo Disperse Dyes from this compound

| Property | Description | Reference |

|---|---|---|

| Application | Polyester Fibers | orientjchem.org |

| Color Range | Yellow to Violet | orientjchem.org |

| Light Fastness | Moderate to Good | orientjchem.org |

| Wash Fastness | Very Good to Excellent | orientjchem.org |

| Rubbing Fastness | Very Good to Excellent | orientjchem.org |

Adsorption Studies and Wastewater Treatment

Wastewater generated from the production of pesticides and dyes often contains this compound, necessitating effective treatment methods before discharge. tandfonline.com Due to its presence as an organic pollutant, adsorption has been studied as a key method for its removal from aqueous solutions. tandfonline.comtandfonline.com

Research has focused on the use of hyper-cross-linked resins for the adsorption of this compound from wastewater. tandfonline.comtandfonline.com These resins are attractive due to their high Brunauer–Emmett–Teller (BET) surface area and favorable pore structure. tandfonline.com To enhance their adsorption capabilities, these resins can be chemically modified by incorporating various functional groups. tandfonline.comtandfonline.com

To understand the efficiency and mechanism of this compound (2A4MBT) removal, detailed kinetic, isotherm, and thermodynamic studies have been performed on chemically modified hyper-cross-linked resins. tandfonline.comtandfonline.com These studies are crucial for optimizing the design of wastewater treatment systems. mdpi.com

The adsorption process has been found to involve both physical and irreversible chemical adsorption. tandfonline.com Thermodynamic analysis reveals that the nature of the interaction varies depending on the specific functional group on the resin. The absolute values of adsorption enthalpy (ΔH) indicate the strength of the interaction. For example, a study evaluated five different modified resins with the following order of absolute adsorption enthalpy: PRLMR (3.24 kJ mol⁻¹) < IDLMR (7.96 kJ mol⁻¹) < TMAMR (9.72 kJ mol⁻¹) < PAMR (−13.1 kJ mol⁻¹) < SAMR (21.8 kJ mol⁻¹). tandfonline.comtandfonline.com

Kinetic studies, which describe the rate of adsorbent uptake, are often evaluated using models such as the pseudo-first-order and pseudo-second-order equations. mdpi.comfrontiersin.org Adsorption isotherms, like the Langmuir and Freundlich models, are used to describe the equilibrium relationship between the concentration of 2A4MBT in the solution and the amount adsorbed onto the resin at a constant temperature. frontiersin.orgnih.gov These models help determine the maximum adsorption capacity of the material. researchgate.net

Table 2: Thermodynamic Parameters for Adsorption of 2A4MBT on Modified Resins

| Resin Type | Functional Group | Adsorption Enthalpy (ΔH) | Reference |

|---|---|---|---|

| PRLMR | Methanone | 3.24 kJ mol⁻¹ | tandfonline.comtandfonline.com |

| IDLMR | Anhydride | 7.96 kJ mol⁻¹ | tandfonline.comtandfonline.com |

| TMAMR | Anhydride | 9.72 kJ mol⁻¹ | tandfonline.comtandfonline.com |

| PAMR | Anhydride | -13.1 kJ mol⁻¹ | tandfonline.comtandfonline.com |

| SAMR | Sulfoacid | 21.8 kJ mol⁻¹ | tandfonline.comtandfonline.com |

The economic viability of an adsorption-based wastewater treatment process depends heavily on the ability to regenerate and reuse the adsorbent resins. google.com Research has demonstrated that the chemically modified hyper-cross-linked resins used for this compound adsorption can be effectively regenerated. tandfonline.comtandfonline.com

Specifically, phthalic anhydride-modified resin that has reached its adsorption equilibrium can be regenerated using a 10% HCl/methanol (B129727) solution. tandfonline.comtandfonline.com This process strips the adsorbed this compound from the resin's surface, restoring its adsorptive capacity for subsequent cycles. The ability to regenerate these resins makes them a more sustainable and cost-effective option for the long-term treatment of industrial effluents containing this compound. tandfonline.comtandfonline.com

Degradation and Environmental Fate Studies

Degradation Products of Pesticides (e.g., Dufulin)

2-Amino-4-methylbenzothiazole has been identified as a primary degradation product of the antiviral agent Dufulin, a pesticide utilized to activate systemic acquired resistance in plants like rice, tobacco, and vegetables. nih.govsigmaaldrich.com The transformation from Dufulin to this compound is a key pathway in its environmental breakdown. nih.govcabidigitallibrary.org

Liquid chromatography-mass spectroscopy (LC-MS) analysis has confirmed that the likely degradation pathway of Dufulin in certain soils involves the elimination of diethyl phosphate (B84403) and 2-fluorobenzaldehyde, resulting in the formation of this compound. nih.govcabidigitallibrary.org The rate of this degradation is influenced by several environmental factors, with half-life values for Dufulin ranging broadly from 2.27 to 150.68 days. nih.govcabidigitallibrary.org

Photodegradation plays a significant role in the breakdown of Dufulin. Studies have shown that the degradation is most effective under 100-W UV light, with a half-life (DT50) of 2.27 days. nih.govcabidigitallibrary.org The effectiveness decreases with lower intensity UV light and xenon light. nih.govcabidigitallibrary.org

Table 1: Photodegradation of Dufulin under Various Light Spectra

| Light Source | Power | Degradation Half-Time (DT50) in days |

|---|---|---|

| UV Light | 100-W | 2.27 |

| UV Light | 15-W | 8.32 |

| Xenon Light | - | 14.26 |

Biotic and Abiotic Degradation in Soils

The degradation of Dufulin, leading to the formation of this compound, is predominantly a microbially-driven process. nih.govcabidigitallibrary.org Research indicates that the sterilization of soils resulted in a 6-fold decrease in the degradation rate of Dufulin compared to non-sterilized controls, highlighting the crucial role of soil microorganisms. nih.govcabidigitallibrary.org

The persistence and degradation of Dufulin are also significantly affected by various abiotic factors, including soil type, moisture, and temperature. nih.govcabidigitallibrary.org The degradation follows first-order kinetics. nih.govcabidigitallibrary.org

Influence of Soil Type: The type of soil has a considerable impact on the degradation rate of Dufulin. The half-life was found to be shortest in Eutric Gleysols and longest in Dystric Regosols. nih.govcabidigitallibrary.org

Table 2: Effect of Soil Type on Dufulin Degradation Half-Time (DT50)

| Soil Type | Degradation Half-Time (DT50) in days |

|---|---|

| Eutric Gleysols | 17.59 |

| Cumulic Anthrosols | 31.36 |

| Dystric Regosols | 43.32 |

Influence of Temperature: An increase in temperature accelerates the degradation of Dufulin. nih.govcabidigitallibrary.org The half-life of the pesticide decreases as the temperature rises. nih.govcabidigitallibrary.org

Table 3: Impact of Temperature on Dufulin Degradation Half-Time (DT50)

| Temperature | Degradation Half-Time (DT50) in days |

|---|---|

| Low Temperature | 42.79 |

| High Temperature | 16.66 |